molecular formula C19H15N5OS3 B492762 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 671200-23-0

2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B492762
CAS No.: 671200-23-0
M. Wt: 425.6g/mol
InChI Key: PWSIYUBSSGOVKI-UHFFFAOYSA-N
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Description

The compound 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a thienopyrimidine derivative featuring a cyclopenta-thieno-pyrimidinyl core linked via a thioacetamide bridge to a 5-phenyl-1,2,4-thiadiazole moiety.

Properties

IUPAC Name

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS3/c25-14(22-19-23-16(28-24-19)11-5-2-1-3-6-11)9-26-17-15-12-7-4-8-13(12)27-18(15)21-10-20-17/h1-3,5-6,10H,4,7-9H2,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSIYUBSSGOVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a novel chemical entity that belongs to a class of thieno[2,3-d]pyrimidines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in oncology. This article reviews the biological activity of this specific compound, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4S3C_{18}H_{18}N_4S_3, with a molecular weight of approximately 398.55 g/mol. The structure features a thieno[2,3-d]pyrimidine core which is known for its pharmacological versatility.

Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various enzymes involved in cancer cell proliferation and survival. The specific mechanisms include:

  • Inhibition of Kinases : Compounds in this class often inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, studies have shown that related pyrimidine derivatives can inhibit CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Nucleotide Biosynthesis : Some thieno[2,3-d]pyrimidines have been reported to inhibit enzymes involved in purine nucleotide biosynthesis, such as GARFTase (Glycinamide Ribotide Formyltransferase), disrupting the proliferation of cancer cells .

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
SGC-790112.5Induction of apoptosis via caspase activation
A5498.9Inhibition of CDK activity leading to cell cycle arrest
HepG210.1Disruption of nucleotide biosynthesis

Case Studies

  • In Vitro Studies : In vitro assays using the MTT method demonstrated that the compound significantly inhibited the growth of human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) cells at varying concentrations .
    • For example, at a concentration of 40 µg/mL, the compound showed an inhibition rate exceeding 75% across all tested cell lines.
  • Selectivity Profiling : Further investigations into kinase selectivity revealed that the compound exhibited inhibitory effects on several tyrosine kinases involved in cancer signaling pathways . Notably:
    • CDK1/CyclinA2 : 22.51% inhibition
    • ALK : 17.36% inhibition
    • FGFR1 : 11.82% inhibition

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of thieno[2,3-d]pyrimidine and thiadiazole moieties. The structural features of the compound suggest potential interactions with biological targets due to the presence of sulfur-containing heterocycles, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in nucleotide biosynthesis and cell proliferation . The incorporation of thiadiazole groups may enhance these effects by improving solubility and bioavailability.

Antioxidant Activity

The antioxidant properties of compounds similar to 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide have been evaluated using methods such as the DPPH radical scavenging assay. These studies suggest that the compound could effectively neutralize free radicals and reduce oxidative stress in biological systems .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also demonstrated antimicrobial properties against various pathogens. The presence of sulfur in the structure may contribute to their ability to disrupt microbial membranes or interfere with metabolic pathways essential for microbial survival .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of thieno[2,3-d]pyrimidine derivatives, compounds were tested against human tumor cell lines such as KB and others expressing folate receptors. Results indicated that specific substitutions at the 6-position significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antioxidant Efficacy Assessment

A comparative analysis was conducted where various derivatives were screened for their antioxidant capabilities using both DPPH and reducing power assays. The findings revealed that certain modifications led to a marked increase in radical scavenging activity compared to established antioxidants like ascorbic acid .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

a) Methyl-substituted Cyclopenta-Thieno-Pyrimidine Analogs
  • Compound 1: 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide () Key Difference: A methyl group at the 2-position of the pyrimidine core and a 5-methylisoxazole substituent. Impact: Methylation at the pyrimidine core may increase metabolic stability but reduce solubility compared to the parent compound. The isoxazole group could alter binding affinity in kinase assays .
b) Phenoxy vs. Thioether Linkages
  • Compound 2: N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide () Key Difference: Oxygen-based linkage (phenoxy) instead of sulfur (thioether) and a simpler phenylacetamide group.

Substituent Variations

a) Heterocyclic Acetamide Moieties
Compound Substituent Physicochemical Properties Bioactivity (if reported)
Target Compound 5-phenyl-1,2,4-thiadiazole High logP (lipophilic) Not explicitly stated
Analog 5-methylisoxazole Moderate solubility Kinase inhibition (hypothesized)
Analog 2-naphthyl Very high logP Possible DNA intercalation
Analog 4-chlorophenyl-thiazole Enhanced polarity Antimicrobial activity (inferred)
b) Piperazinyl Derivatives
  • Compound 3: N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide () Key Difference: Piperazine linker instead of thioether. Impact: Piperazine improves solubility but may reduce metabolic stability due to susceptibility to oxidative dealkylation .

Q & A

Q. What statistical approaches are recommended for validating reproducibility in synthetic batches?

  • Methodology : Apply ANOVA to compare yields/purity across ≥3 independent batches. Principal Component Analysis (PCA) can identify critical process parameters. Use control charts (e.g., Shewhart) for real-time monitoring .

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